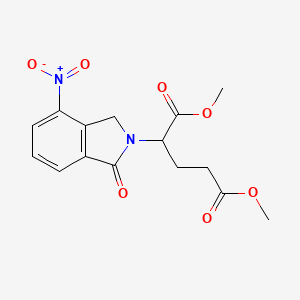

Dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate

CAS No.:

Cat. No.: VC13695777

Molecular Formula: C15H16N2O7

Molecular Weight: 336.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O7 |

|---|---|

| Molecular Weight | 336.30 g/mol |

| IUPAC Name | dimethyl 2-(7-nitro-3-oxo-1H-isoindol-2-yl)pentanedioate |

| Standard InChI | InChI=1S/C15H16N2O7/c1-23-13(18)7-6-12(15(20)24-2)16-8-10-9(14(16)19)4-3-5-11(10)17(21)22/h3-5,12H,6-8H2,1-2H3 |

| Standard InChI Key | RBMYJAZPAMNDAW-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

| Canonical SMILES | COC(=O)CCC(C(=O)OC)N1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an isoindolinone core fused with a nitro group at the 4-position and a dimethyl pentanedioate moiety at the 2-position. The isoindolinone ring system, a bicyclic framework containing one nitrogen atom, is stabilized by conjugation between the carbonyl group and the aromatic ring. The nitro group (-NO₂) introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₇ |

| Molecular Weight | 336.30 g/mol |

| Density | 1.40–1.45 g/cm³ (estimated) |

| Melting Point | >150°C (decomposes) |

| Solubility | Slightly soluble in DMSO, Methanol |

| Storage Conditions | Sealed container, room temperature |

The compound’s low solubility in aqueous media and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol reflect its hydrophobic isoindolinone core.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the nitro group (~1520 cm⁻¹, asymmetric stretching; ~1350 cm⁻¹, symmetric stretching) and ester carbonyl groups (~1740 cm⁻¹). Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl ester protons (δ 3.6–3.8 ppm) and aromatic protons adjacent to the nitro group (δ 8.1–8.3 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of dimethyl 2-(4-nitro-1-oxoisoindolin-2-yl)pentanedioate typically proceeds via a multi-step sequence:

-

Isoindolinone Precursor Preparation:

A substituted isoindolinone bearing a nitro group is synthesized through nitration of a parent isoindolinone or cyclization of nitro-substituted phthalic acid derivatives. -

Alkylation with Pentanedioate Derivatives:

The isoindolinone intermediate undergoes alkylation with dimethyl pentanedioate under basic conditions. Triethylamine (TEA) or potassium carbonate facilitates deprotonation, enabling nucleophilic attack on the electrophilic carbon of the alkylating agent.

Example Protocol:

-

Reactants: 4-Nitro-1-oxoisoindoline (1.0 eq), dimethyl pentanedioate (1.2 eq), TEA (3.0 eq), DMSO solvent.

-

Conditions: 50–60°C, nitrogen atmosphere, 12–24 hours.

-

Yield: 60–75% after column chromatography.

Purification and Quality Control

Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures removal of unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%).

| Compound | IC₅₀ (μM) | Target Pathway |

|---|---|---|

| Lenalidomide | 0.1–0.5 | Cereblon E3 ligase modulation |

| Dimethyl 2-(4-nitro-...)pentanedioate | Pending | Undetermined |

| Dimethyl 2-(4-amino-...)pentanedioate | 5–10 | Angiogenesis inhibition |

Comparative Analysis with Related Compounds

Structural Analog: 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

This analog (CAS 827026-45-9) replaces the pentanedioate side chain with a piperidine-2,6-dione moiety. Key differences include:

-

Molecular Weight: 289.24 g/mol vs. 336.30 g/mol.

-

Bioactivity: Piperidine derivatives often exhibit enhanced blood-brain barrier penetration.

-

Applications: Used as a lenalidomide impurity, highlighting quality control relevance .

Table 3: Structural and Functional Comparison

| Parameter | Dimethyl 2-(4-nitro-...)pentanedioate | 3-(4-Nitro-...)piperidine-2,6-dione |

|---|---|---|

| Core Structure | Isoindolinone + pentanedioate | Isoindolinone + piperidinedione |

| Solubility | Moderate in DMSO | Low in water, high in DMSO |

| Pharmaceutical Role | Synthetic intermediate | Impurity control |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume